molecular formula C15H11F2NO3 B2552460 [2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate CAS No. 389819-35-6

[2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate

Cat. No. B2552460
CAS RN: 389819-35-6
M. Wt: 291.254
InChI Key: AWGSPDGGLXSCIQ-UHFFFAOYSA-N
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Description

The compound [2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate is a derivative of benzoate with specific fluorination patterns that are of significant interest in pharmaceutical chemistry. The presence of fluorine atoms can dramatically alter the physical and chemical properties of a molecule, often leading to increased stability and bioavailability in drug compounds .

Synthesis Analysis

The synthesis of various fluorinated benzoate derivatives, including [2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate, can be achieved through a photocatalytic hydrodefluorination (HDF) process. This method starts with highly fluorinated benzoates and employs mild reaction conditions to achieve excellent regioselectivity. The process is part of a broader strategy known as molecular sculpting, which allows for the rapid synthesis of complex molecules from simpler perfluoroarene precursors .

Molecular Structure Analysis

Fluorination has a profound impact on the molecular shape and crystal structures of benzoate derivatives. In the case of alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, the length of the alkyl chain influences the packing of the crystal structure, with fluorination contributing to the rigidity of the chain. This rigidity affects the overall molecular shape and is a critical factor in determining the intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The introduction of fluorine atoms into the benzoate structure can alter the reactivity of the compound. Fluorinated benzoates can participate in various chemical reactions, including C-H arylation, decarboxylative coupling, and decarboxylative protonation. These reactions are facilitated by the unique electronic effects of the fluorine atoms, which can influence the reactivity of adjacent functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoates are significantly influenced by the presence of fluorine. For instance, the rigidity imparted by fluorination can affect the melting and boiling points of the compounds. Additionally, the electron-withdrawing nature of fluorine can impact the acidity and stability of the benzoate derivatives. The crystallographic and computational studies of mesogenic alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates provide insights into how fluorination affects these properties .

Scientific Research Applications

Liquid Crystalline Polymers

Research into fluorinated monomers, including derivatives of benzoates, has led to the development of side chain liquid crystalline polysiloxanes. These materials exhibit smectogen properties, which are valuable in the creation of liquid crystal displays and other optoelectronic devices. The specific effects of fluorinated chains and mesogenic cores on transition temperatures and thermotropic polymorphism highlight the importance of molecular design in liquid crystalline materials (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Synthesis and Mesomorphic Properties

The synthesis of difluoro substituted benzoate derivatives has been reported, demonstrating rich polymesomorphic sequences and anticlinic properties. This research is crucial for the development of new materials with specific liquid crystalline phases, useful in advanced display technologies and sensors (C. D. Cruz, Rouillon, Marcerou, Isaert, & Nguyen, 2001).

Glycosyltransferase Activity

The activity of Arabidopsis glycosyltransferases toward benzoates has been studied, providing insights into the biosynthesis and metabolism of benzoate derivatives in plants. This research has implications for the genetic engineering of plants for improved stress resistance, flavor, fragrance, and pharmaceutical compound production (Lim et al., 2002).

Trifluoromethoxylation Reagent

Trifluoromethyl benzoate has been developed as a versatile reagent for trifluoromethoxylation, demonstrating the compound's utility in synthetic organic chemistry. This reagent facilitates the introduction of trifluoromethoxy groups into various substrates, highlighting the role of fluorinated benzoates in the synthesis of complex organic molecules with potential pharmaceutical applications (Zhou, Ni, Zeng, & Hu, 2018).

Antimicrobial and Antioxidant Activities

Benzofuranyl esters have been synthesized and evaluated for their antimicrobial and antioxidant activities. The structure-activity relationship of these compounds provides valuable information for the development of new antimicrobial and antioxidant agents, indicating the potential of benzoate derivatives in medical and cosmetic applications (Kumar et al., 2015).

properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c16-11-7-4-8-12(17)14(11)18-13(19)9-21-15(20)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGSPDGGLXSCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,6-Difluorophenyl)carbamoyl]methyl benzoate

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